molecular formula C12H19NO2 B560033 Mirogabalin CAS No. 1138245-13-2

Mirogabalin

Katalognummer: B560033
CAS-Nummer: 1138245-13-2
Molekulargewicht: 209.28 g/mol
InChI-Schlüssel: FTBQORVNHOIASH-CKYFFXLPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mirogabalin ist ein Gabapentinoid-Medikament, das von Daiichi Sankyo entwickelt wurde. Es wird hauptsächlich zur Behandlung von neuropathischen Schmerzen eingesetzt, darunter diabetische periphere neuropathische Schmerzen und postherpetische Neuralgie . This compound bindet an die α2δ-Untereinheit von spannungsgesteuerten Kalziumkanälen mit deutlich höherer Potenz als Pregabalin .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Eine neuartige Methode zur Herstellung von racemischem this compound verwendet 3-Ethylbicyclo[3.2.0]hept-3-en-6-on als Ausgangsmaterial. Diese Verbindung reagiert mit Cyanoacetat und Ammoniakwasser, um ein Ammoniumsalz zu erzeugen, das anschließend mit Schwefelsäure erhitzt wird, um eine Diacetatverbindung zu erzeugen. Die Diacetatverbindung reagiert mit Harnstoff, um eine Imidverbindung zu bilden, die durch Hofmann-Abbau zu racemischem Mirogabalinhydrochlorid abgebaut wird. Diese Verbindung wird dann durch ein Trennmittel geleitet, um this compound zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound umfasst einen ähnlichen Syntheseweg mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren vermeidet die Verwendung hochtoxischer Reagenzien und eignet sich für die großtechnische Produktion .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

A novel method for preparing racemic mirogabalin involves using 3-ethylbicyclo[3.2.0]hept-3-ene-6-one as a starting material. This compound reacts with cyanoacetate and ammonia water to generate an ammonium salt, which is then heated with sulfuric acid to produce a diacetate compound. The diacetate compound reacts with urea to form an imide compound, which is degraded by Hofmann degradation to generate racemic this compound hydrochloride. This compound is then passed through a resolving agent to obtain this compound .

Industrial Production Methods

The industrial production of this compound involves a similar synthetic route with optimized reaction conditions to ensure high yield and purity. The process avoids the use of highly toxic reagents and is suitable for large-scale production .

Analyse Chemischer Reaktionen

Key Synthetic Route

The industrial synthesis of mirogabalin centers on two critical steps:

  • 1,4-Selective addition of lithioacetonitrile to alkylidene malonate.
  • Hofmann rearrangement for one-carbon degradation to install the amine group.

Stereoselective 1,4-Addition

The reaction of lithioacetonitrile with ethyl cyclobutylidene malonate (3 ) achieves perfect stereoselectivity for the 1,4-adduct (4 ), driven by steric and electronic factors .

Reaction Conditions Optimization

BaseSolventTemp (°C)Yield (%)Selectivity (1,4:1,2)
LiTMPTHF-7895>99:1
LDATHF-788595:5
LiHMDSTHF-787290:10
n-BuLiTHF-788898:2

Key Findings :

  • LiTMP (lithium tetramethylpiperidide) in THF at -78°C provided optimal yield (95%) and selectivity (>99:1) .
  • Ether solvents (CPME, MTHP) suppressed side reactions compared to THF .
  • The cyclobutene ring’s strain prevents olefin isomerization, favoring 1,4-addition .

Decarboxylation and Hydrolysis

The 1,4-adduct (4 ) undergoes a one-pot sequence:

  • Decarboxylation : Ethanol/KOH removes one ethyl ester group.
  • Hydrolysis : Aqueous KOH converts the remaining ester to carboxylic acid (6 ).
StepConditionsYield (%)
DecarboxylationKOH (1.2 equiv), EtOH, 80°C92
HydrolysisKOH (2.0 equiv), H₂O, 25°C89

Excess base (>2.0 equiv) led to overhydrolysis, forming symmetric dicarboxylic acid (14 ) as a byproduct (3.8–7.2%) .

Hydration of Nitrile to Amide

The nitrile group in 13 is hydrated to the primary amide (8 ) under basic conditions:

ConditionsYield (%)Byproduct (%)
KOH (1.5 equiv), H₂O₂, 60°C85<5
NaOH (2.0 equiv), H₂O₂, 60°C7812

Overhydrolysis to carboxylic acid was minimized using controlled KOH equivalents .

Hydrogenation and Salt Formation

  • Hydrogenation : Sponge cobalt catalyzes high-pressure (5 MPa) reduction of the nitrile to amine, yielding this compound free form (1 ) .
  • Salt Formation : Benzenesulfonic acid (besylic acid) in anisole produces the besylate salt (1 ), enhancing crystallinity and stability .
StepConditionsPurity (%)
HydrogenationCo catalyst, H₂ (5 MPa), 50°C98.5
Salt CrystallizationBesylic acid, anisole, 25°C99.2

Alternative Synthetic Approaches

  • Organocatalytic Resolution : A racemic bicyclic ketone undergoes kinetic resolution using chiral organocatalysts (e.g., L-proline derivatives), achieving >99% enantiomeric excess (ee) .
  • Claisen Rearrangement : Ethyl acetoacetate and 3-bromopropene form the bicyclic ketone via Claisen rearrangement and [2+2] cycloaddition .

Comparative Analysis of Key Steps

Reaction StepAdvantagesChallenges
1,4-AdditionHigh stereoselectivity; inexpensive reagentsSensitive to solvent and base
Hofmann RearrangementEfficient one-carbon degradationRequires precise base stoichiometry
HydrogenationHigh yield and purityRequires specialized equipment (high pressure)

Mechanistic Insights

  • 1,4-Selectivity : The two ester groups in alkylidene malonate activate the α,β-unsaturated system, directing nucleophilic attack to the γ-position .
  • Stereochemical Control : The bicyclic framework’s convex face dictates the approach of lithioacetonitrile, ensuring cis-diastereoselectivity .

This synthesis highlights this compound’s complex stereochemical requirements and the industrial feasibility of its production. The integration of organometallic chemistry, catalysis, and process optimization underscores its role as a benchmark in gabapentinoid synthesis .

Wissenschaftliche Forschungsanwendungen

Introduction to Mirogabalin

This compound, a novel compound developed by Daiichi Sankyo Co., Ltd., is a preferentially selective ligand for the α2δ-1 subunit of voltage-sensitive calcium channels. It is primarily being investigated for its efficacy in treating various neuropathic pain conditions, including diabetic peripheral neuropathic pain and postherpetic neuralgia. The compound aims to provide improved analgesic effects with a favorable safety profile compared to existing treatments like pregabalin.

Neuropathic Pain Management

Diabetic Peripheral Neuropathic Pain (DPNP)
this compound has shown significant efficacy in managing DPNP. In a phase II clinical trial, patients receiving this compound demonstrated substantial improvements in average daily pain scores compared to placebo. The study indicated that doses of 15 mg, 20 mg, and 30 mg per day resulted in statistically significant reductions in pain scores at week 14, with responder rates indicating higher efficacy than placebo .

Postherpetic Neuralgia (PHN)
In phase III studies, this compound was effective in alleviating pain associated with PHN. The results showed a dose-dependent response, where higher doses led to greater reductions in pain scores. Safety profiles were favorable, with most adverse events being mild and no serious drug reactions reported .

Fibromyalgia Treatment

This compound has been evaluated for its potential use in fibromyalgia, a condition characterized by widespread pain and fatigue. Preliminary studies suggest that this compound may help reduce pain intensity and improve sleep quality among fibromyalgia patients. The compound’s action on the α2δ-1 subunit is thought to contribute to its analgesic properties, helping manage both sensory and affective dimensions of pain .

Central Neuropathic Pain

Recent research has explored the use of this compound for central neuropathic pain resulting from conditions such as spinal cord injury. A study demonstrated that this compound significantly improved pain scores in this patient population, highlighting its versatility beyond peripheral neuropathic pain applications .

Efficacy and Safety Studies

Study NameConditionDesignKey Findings
REDUCER TrialDiabetic Peripheral NeuropathyPhase III, double-blindStatistically significant reduction in average daily pain scores; well tolerated .
NEUCOURSE TrialPostherpetic NeuralgiaPhase III, double-blindEffective pain relief with favorable safety profile; dose-dependent response observed .
Fibromyalgia StudyFibromyalgiaPhase II, randomizedSignificant improvements in pain scores and sleep quality reported .

Long-term Use and Safety

This compound has undergone extensive safety evaluations across multiple trials. In long-term studies, the compound has shown a consistent safety profile with low incidence of serious adverse effects. Most reported side effects were mild and manageable, making it a promising candidate for chronic pain management .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von this compound

Die Einzigartigkeit von this compound liegt in seiner höheren Bindungsaffinität und langsameren Dissoziationsrate von der α2δ-1-Untereinheit von spannungsgesteuerten Kalziumkanälen. Dies führt zu stärkeren analgetischen Wirkungen und einer geringeren Häufigkeit von Nebenwirkungen im Vergleich zu Gabapentin und Pregabalin .

Biologische Aktivität

Mirogabalin, a novel selective ligand for the α2δ subunit of voltage-gated calcium channels (VGCCs), has emerged as a significant therapeutic agent for neuropathic pain. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

This compound binds selectively to the α2δ-1 and α2δ-2 subunits of VGCCs, which are implicated in pain signaling pathways. Compared to pregabalin, this compound demonstrates a longer dissociation half-life from these subunits—11.1 hours for α2δ-1 and 2.4 hours for α2δ-2—indicating a potentially enhanced analgesic effect and a different safety profile due to its prolonged action .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Absorption : Rapid absorption with peak plasma concentration (CmaxC_{max}) reached within 1 hour post-administration.
  • Half-life : Mean elimination half-lives range from 2.96 to 4.94 hours depending on the dosage and patient characteristics .
  • Excretion : Approximately 61% to 72% of the drug is excreted unchanged via renal pathways, with minimal hepatic metabolism .

Table 1: Pharmacokinetic Profile of this compound

ParameterValue
CmaxC_{max}~1 hour
Half-life2.96 - 4.94 hours
Renal clearance10.4 - 12.4 L/h
Percentage excreted unchanged61% - 72%

Clinical Efficacy

Clinical trials have demonstrated the efficacy of this compound in managing diabetic peripheral neuropathic pain (DPNP) and postherpetic neuralgia (PHN). A notable phase III study showed that patients receiving this compound at doses of 30 mg/day experienced significant pain relief compared to those on placebo.

Case Study: Efficacy in DPNP

In a double-blind, placebo-controlled trial involving Asian patients with DPNP, participants were randomized to receive either this compound (15, 20, or 30 mg/day) or placebo over 14 weeks. Results indicated:

  • Pain Score Reduction : The least squares mean change in average daily pain score was significantly greater in the this compound groups compared to placebo:
    • Placebo: -1.31
    • This compound 15 mg: -1.34
    • This compound 20 mg: -1.47
    • This compound 30 mg: -1.81 (P = 0.0027) .

Table 2: Pain Relief Outcomes in DPNP Study

Treatment GroupAverage Daily Pain Score ChangeStatistical Significance
Placebo-1.31
This compound 15 mg-1.34Not significant
This compound 20 mg-1.47Not significant
This compound 30 mg-1.81P = 0.0027

Safety Profile

This compound is generally well tolerated with manageable adverse effects primarily including somnolence, dizziness, and peripheral edema. In long-term studies, the incidence of treatment-emergent adverse events (TEAEs) was reported at approximately 91%, with most being mild to moderate in severity .

Table 3: Common Adverse Events Reported

Adverse EventIncidence (%)
Nasopharyngitis27.1
Somnolence9.3
Peripheral Edema11.2
Weight Increase7.9

Eigenschaften

IUPAC Name

2-[(1R,5S,6S)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-2-8-3-9-5-12(7-13,6-11(14)15)10(9)4-8/h4,9-10H,2-3,5-7,13H2,1H3,(H,14,15)/t9-,10-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBQORVNHOIASH-CKYFFXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2C(C1)CC2(CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C[C@@H]2[C@H](C1)C[C@@]2(CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001032301
Record name Mirogabalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001032301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138245-13-2
Record name Mirogabalin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1138245132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mirogabalin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11825
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mirogabalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001032301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MIROGABALIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7LK2KDM5U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Tert-butyl [3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl]acetate (1.09 g, 4.71 mmol) was dissolved in ethanol (10 mL) and water (5 mL). To the solution, iron powder (1.32 g, 23.5 mmol) and ammonium chloride (249.6 mg, 4.71 mmol) were added, and the mixture was stirred for 2 hours under heating to reflux. The mixture was allowed to cool, then diluted with saturated saline, a saturated aqueous solution of sodium bicarbonate, and ethyl acetate, and filtered through Celite to remove insoluble matter. The filtrate was separated into organic and aqueous layers. The organic layer was washed with saturated saline and then dried over anhydrous magnesium sulfate, and the solvent was then distilled off under reduced pressure. To the residue, a 4 N solution of hydrochloric acid in ethyl acetate (20 mL) was added, and the mixture was stirred at room temperature for 1 hour. Then, the solvent was distilled off under reduced pressure. The residue was suspended in dichloromethane. To the suspension, triethylamine was added dropwise, and the resulting powder was collected by filtration, then washed with dichloromethane, and then dried to obtain the compound of interest as a white powder (425.1 mg, 43%).
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
249.6 mg
Type
reactant
Reaction Step Three
Name
Quantity
1.32 g
Type
catalyst
Reaction Step Three
Yield
43%
Customer
Q & A

Q1: What is the primary mechanism of action of Mirogabalin?

A1: this compound exerts its analgesic effects by selectively binding to the α2δ subunits of voltage-gated calcium channels (VGCCs) in the central nervous system (CNS). [, , , , , ] This binding reduces calcium influx at nerve terminals, subsequently decreasing the release of several neurotransmitters involved in pain transmission. []

Q2: Does this compound exhibit selectivity for specific α2δ subunits?

A2: While this compound binds potently to both α2δ-1 and α2δ-2 subunits, it demonstrates a slower dissociation rate from α2δ-1 compared to α2δ-2. [, , ] This preferential binding to α2δ-1 is thought to contribute to its enhanced analgesic effects and potentially a wider safety margin compared to other gabapentinoids. [, ] Studies in mutant mice further support the role of α2δ-1 in mediating the analgesic effects of this compound. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C17H25NO2, and its molecular weight is 275.39 g/mol. [, ]

Q4: How is this compound absorbed and eliminated from the body?

A4: this compound is rapidly absorbed after oral administration, reaching peak plasma concentrations in approximately 1 hour. [, ] It is primarily eliminated unchanged through urinary excretion, with 61-72% of the administered dose recovered in urine. [, ]

Q5: Does food intake affect the bioavailability of this compound?

A5: Bioavailability of a single 15 mg dose of this compound was comparable under fasting and fed (high-fat meal) conditions, suggesting it can be taken without food restrictions. []

Q6: What are the primary metabolic pathways of this compound?

A6: this compound undergoes limited metabolism. The primary metabolic pathway involves glucuronidation at the amine and carboxylic acid moieties. [, ] Minor metabolites detected in plasma, urine, and feces include A204-4455 (lactam form), this compound N-glucuronide, and O-glucuronide of oxidized A204-4455. [, ]

Q7: Does renal impairment affect this compound exposure?

A7: Yes, renal impairment significantly affects this compound exposure. As renal function declines, total clearance of this compound decreases, leading to increased plasma concentrations. [, ] Dosage adjustments are necessary for patients with moderate to severe renal impairment to avoid potential toxicity. [, ]

Q8: Which transporters are involved in the renal secretion of this compound?

A8: this compound utilizes several transporters for renal secretion, including organic anion transporters (OAT1 and OAT3), organic cation transporter 2 (OCT2), and multidrug and toxin extrusion proteins (MATE1 and/or MATE2-K). [, ] Cimetidine, an inhibitor of these transporters, has been shown to decrease the renal clearance of this compound in humans. []

Q9: What types of pain has this compound been investigated for in preclinical and clinical studies?

A9: this compound has demonstrated efficacy in preclinical models of both peripheral and central neuropathic pain, including models of diabetic peripheral neuropathy, postherpetic neuralgia, and spinal cord injury. [, , , , , , , ] Clinical trials have primarily focused on its use in diabetic peripheral neuropathy and postherpetic neuralgia. [, , , , ]

Q10: How does the efficacy of this compound compare to other gabapentinoids, such as Pregabalin?

A10: In preclinical models, this compound displayed more potent and longer-lasting analgesic effects compared to Pregabalin. [] Additionally, it exhibited a wider safety margin for CNS-related side effects. [] While clinical trials have shown this compound to be effective in treating neuropathic pain, direct head-to-head comparisons with Pregabalin have yielded mixed results. [, , ]

Q11: What is the clinical evidence supporting the use of this compound in patients with neuropathic pain?

A11: Several Phase III clinical trials have demonstrated the efficacy and safety of this compound in treating neuropathic pain associated with diabetic peripheral neuropathy and postherpetic neuralgia. [, , , , ] These trials have shown significant reductions in pain scores and improvements in sleep quality compared to placebo. [, , , ]

Q12: Are there any emerging therapeutic applications for this compound beyond neuropathic pain?

A12: While primarily studied for neuropathic pain, research suggests potential benefits of this compound in other conditions. Preclinical studies indicate it may alleviate hyperalgesia and chronic ocular pain in dry eye disease models. [] Additionally, there are preliminary findings suggesting potential benefits in treating chemotherapy-induced peripheral neuropathy. [, ]

Q13: What is known about the abuse potential of this compound?

A13: Studies in recreational polydrug users indicate that this compound, at therapeutic doses, has a lower potential for abuse compared to diazepam and pregabalin. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.